molecular formula C6H14O B13434117 DI-Iso-propyl-D14 ether

DI-Iso-propyl-D14 ether

Cat. No.: B13434117
M. Wt: 116.26 g/mol
InChI Key: ZAFNJMIOTHYJRJ-ZVEBFXSZSA-N
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Description

DI-Iso-propyl-D14 ether (C₆D₁₄O), also known as deuterated diisopropyl ether, is a stable isotope-labeled compound where all 14 hydrogen atoms in the isopropyl groups are replaced with deuterium (²H or D). This substitution significantly alters its physical properties while retaining its core chemical structure. Key characteristics include:

  • Molecular formula: C₆D₁₄O
  • Molecular weight: 116.261 g/mol (vs. 102.17 g/mol for non-deuterated diisopropyl ether) .
  • CAS number: 201489-40-9 (registered), with an unregistered CAS 108-20-3 corresponding to its non-deuterated counterpart .
  • Purity: ≥98% chemical purity, 99 atom % deuterium .
  • Applications: Primarily used in nuclear magnetic resonance (NMR) spectroscopy, metabolic tracing, and isotopic labeling studies due to its deuterium content .

Properties

Molecular Formula

C6H14O

Molecular Weight

116.26 g/mol

IUPAC Name

1,1,1,2,3,3,3-heptadeuterio-2-(1,1,1,2,3,3,3-heptadeuteriopropan-2-yloxy)propane

InChI

InChI=1S/C6H14O/c1-5(2)7-6(3)4/h5-6H,1-4H3/i1D3,2D3,3D3,4D3,5D,6D

InChI Key

ZAFNJMIOTHYJRJ-ZVEBFXSZSA-N

Isomeric SMILES

[2H]C([2H])([2H])C([2H])(C([2H])([2H])[2H])OC([2H])(C([2H])([2H])[2H])C([2H])([2H])[2H]

Canonical SMILES

CC(C)OC(C)C

Origin of Product

United States

Preparation Methods

Alcoholysis of Propylene with Isopropanol

Another method involves the reaction of isopropanol with propylene in the presence of an acidic catalyst to form diisopropyl ether.

  • Catalysts : Sulfuric acid-treated Montmorillonite clay is particularly effective, catalyzing both the hydration of propylene and the alcoholysis reaction, leading to net consumption of propylene and formation of diisopropyl ether.

  • Reaction Setup :

    • Continuous feeding of isopropanol and propylene in liquid phase under pressure into a reactor packed with the solid catalyst.
    • Reactor temperature maintained between 120°C and 250°C, preferably 175°C to 225°C.
    • Pressure maintained around 750 psig (52 atm) to 1600 psig (110 atm).
    • Continuous withdrawal of reaction mixture and recovery of diisopropyl ether.
  • Performance :

    • Conversion of isopropanol to diisopropyl ether can reach approximately 48% per pass.
    • Propylene conversion to diisopropyl ether around 7.6% per pass, with unreacted propylene and isopropanol recycled.
    • Higher catalyst thermal stability allows higher reaction rates compared to ion exchange resins.

Two-Stage Hydration and Etherification Process

A patented two-stage process involves:

  • Stage 1 : Absorption of propylene in concentrated sulfuric acid to form alkyl sulfate esters.
  • Stage 2 : Hydrolysis of the esters with water to yield isopropyl alcohol and diisopropyl ether.

This indirect hydration process contrasts with direct hydration over solid catalysts and is useful for industrial-scale production.

Considerations for DI-Iso-propyl-D14 Ether Preparation

The preparation of this compound requires the use of isotopically labeled reagents:

The reaction conditions and catalysts remain largely the same as for unlabeled diisopropyl ether, but care must be taken to prevent isotopic exchange or loss of deuterium during the process.

Summary Table of Preparation Methods

Method Catalyst Type Reaction Conditions Advantages Notes
Acid-catalyzed dehydration Sulfuric acid-treated Montmorillonite 120–250°C, 750–1600 psig, LHSV ~10 High thermal stability, high yield Preferred for continuous operation
Alcoholysis of propylene Sulfuric acid-treated Montmorillonite 175–225°C, 750 psig, continuous feed Simultaneous hydration and etherification Allows propylene consumption control
Two-stage indirect hydration Concentrated sulfuric acid (liquid) Absorption and hydrolysis stages Industrial scale, high purity Requires acid recovery and recycling

Research Findings and Industrial Implications

  • Montmorillonite clay catalysts outperform traditional ion exchange resins in thermal stability and ether production rates by 35–65%.
  • Continuous reactor designs (tubular or stirred tank) enable steady-state production with efficient catalyst contact.
  • Recycling unreacted isopropanol and propylene improves overall process economics.
  • The methods are adaptable for isotopically labeled compounds, crucial for research and tracer studies.

Scientific Research Applications

Diisopropyl ether (DIPE), sometimes represented by the abbreviation DIPE, is a secondary ether employed as a solvent, extractant, and oxygenate gasoline additive . It is a colorless liquid that is slightly soluble in water but can be mixed with organic solvents . Industrially, it is obtained as a byproduct during the production of isopropanol through the hydration of propylene .

Uses

Diisopropyl ether is a specialized solvent that can remove or extract polar organic compounds, such as phenols, ethanol, and acetic acid, from aqueous solutions . It has also been used as an antiknock agent in the fuel industry .

Laboratory Applications

  • Recrystallization DIPE is useful for recrystallizations because it has a wide liquid range .
  • Bromoboranes Conversion DIPE is used for converting bromoboranes, which are thermally labile, into isopropoxy derivatives .

Other Applications

  • Solvent: DIPE is used as a solvent for oil-based solutions . It is miscible with most common organic solvents and dissolves only 0.5% by weight of water at 20°C .
  • Extraction Agent: DIPE is used as an extraction agent in metallurgy . It can also be used for the extraction of fragrance .
  • Reagent: DIPE can be used as a reagent and chemical intermediate ingredient .
  • Other: DIPE can be used as a liquid source of smokeless powder and rubber cement, a spalling agent, and a washing agent for lenses and metal parts . It is also used in lab supplies and pharmaceuticals .

Safety Considerations

Mechanism of Action

The mechanism by which DI-Iso-propyl-D14 ether exerts its effects involves the protonation of the ether oxygen, forming a good leaving group. This can lead to cleavage of the C-O bond through S_N2 or S_N1 reaction mechanisms, depending on the structure of the ether and the conditions used .

Comparison with Similar Compounds

Diisopropyl Ether (Non-Deuterated)

Molecular formula : C₆H₁₄O
CAS : 108-20-3
Key Properties :

  • Physical state : Colorless, mobile liquid .
  • Solubility : Slightly soluble in water; miscible with alcohols and organic solvents .
  • Safety : Highly flammable, prone to peroxide formation upon prolonged storage .
  • Applications : Common solvent in organic synthesis and industrial processes .

Comparison with DI-Iso-propyl-D14 Ether :

Property This compound Diisopropyl Ether
Molecular Weight (g/mol) 116.261 102.17
Isotopic Composition 99% deuterium Natural hydrogen isotopes
Boiling Point Not explicitly reported ~68°C (non-deuterated)
Solubility in Water Slight (inferred) Slight
Primary Use Research (NMR, isotopic tracing) Industrial solvent

Key Differences :

  • The deuterated form’s higher molecular weight and isotopic labeling make it ideal for spectroscopic studies, whereas the non-deuterated form is preferred for bulk solvent applications.
  • Deuterium substitution reduces vibrational frequencies, enabling clearer NMR signal resolution .

Other Structurally Related Ethers

Diethyl Ether (C₄H₁₀O)
  • CAS : 60-29-7
  • Properties : Lower boiling point (34.6°C), highly volatile, and more water-soluble than diisopropyl ether .
  • Comparison : Diethyl ether is less thermally stable and more prone to explosive peroxide formation compared to diisopropyl ether .
Diphenyl Ether (C₁₂H₁₀O)
  • CAS : 101-84-8
  • Properties : High boiling point (259°C), low water solubility, and thermally stable .
  • Comparison : Used as a heat-transfer fluid, contrasting with diisopropyl ether’s role as a solvent.
Glycol Ethers (e.g., Propylene Glycol Monomethyl Ether)
  • CAS : 107-98-2
  • Properties : Miscible with water and organic solvents, low toxicity .
  • Comparison: Glycol ethers are polar and used in coatings, unlike diisopropyl ether’s non-polar applications .

Biological Activity

Di-Iso-propyl-D14 ether (DIPE) is a chemical compound widely used as a solvent and in various industrial applications. Its biological activity has garnered attention due to potential implications in toxicology and pharmacology. This article aims to explore the biological activity of DIPE, focusing on its toxicity, metabolic pathways, and effects on various biological systems.

Chemical Structure and Properties

This compound is an ether with the chemical formula C6H14OC_6H_{14}O. It is characterized by a simple structure that consists of two isopropyl groups attached to an oxygen atom. The compound is known for its low boiling point and high volatility, making it useful in various applications, including as a solvent in chemical reactions and extractions.

Toxicological Studies

Several studies have investigated the toxicological effects of DIPE, particularly focusing on its inhalation exposure in laboratory animals.

Summary of Toxicity Findings

Study TypeSpeciesExposure DurationRoute of AdministrationObserved EffectsNOEL (ppm)
Subchronic ToxicityRat13 weeksInhalationIncreased liver weight, kidney weight480
Developmental ToxicityRatGestation Days 6-15InhalationIncreased incidence of rudimentary ribs430
Genotoxicity (in vitro)S. typhimurium, E. coliNANANo significant genotoxic effects observedNA
ImmunotoxicityRat4 weeksInhalationDecreased IgM antibody response10,000

The studies indicate that DIPE can cause significant changes in liver and kidney weights at higher concentrations, suggesting potential organ toxicity. Notably, the no observed effect level (NOEL) for subchronic toxicity was found to be 480 ppm based on liver and kidney weight increases at higher doses .

Metabolism and Pharmacokinetics

DIPE undergoes metabolic processes primarily in the liver. It is metabolized through oxidation pathways, leading to the formation of various metabolites. The metabolic pathway involves cytochrome P450 enzymes that facilitate the conversion of DIPE into more polar compounds that can be excreted from the body.

Case Studies and Clinical Relevance

A notable case study involved exposing rats to varying concentrations of DIPE over a prolonged period. The findings highlighted that:

  • At concentrations above 3,300 ppm, there was a dose-dependent increase in liver weight and signs of hepatocellular hypertrophy.
  • No significant reproductive effects were observed; however, developmental anomalies such as rudimentary ribs were noted at higher exposure levels .

These results underscore the importance of understanding the thresholds for safe exposure to DIPE, particularly for workers in industries where this compound is prevalent.

Q & A

Q. What frameworks guide robust experimental design for studies involving this compound?

  • Methodological Answer :
  • Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to validate research questions .
  • Use the PICOT framework (Population, Intervention, Comparison, Outcome, Time) to structure hypothesis-driven studies (e.g., comparing reaction rates in deuterated vs. non-deuterated systems) .

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